4-[(4-Methoxyphenyl)sulfanyl]cyclohexan-1-amine
Description
4-[(4-Methoxyphenyl)sulfanyl]cyclohexan-1-amine is a cyclohexanamine derivative featuring a sulfanyl (thioether) bridge at the 4-position of the cyclohexane ring, substituted with a 4-methoxyphenyl group. The methoxy substituent on the aromatic ring introduces electron-donating properties, which may influence its chemical reactivity, solubility, and biological interactions.
Properties
Molecular Formula |
C13H19NOS |
|---|---|
Molecular Weight |
237.36 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)sulfanylcyclohexan-1-amine |
InChI |
InChI=1S/C13H19NOS/c1-15-11-4-8-13(9-5-11)16-12-6-2-10(14)3-7-12/h4-5,8-10,12H,2-3,6-7,14H2,1H3 |
InChI Key |
SPDJUCUCDXARBZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)SC2CCC(CC2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methoxyphenyl)sulfanyl]cyclohexan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxythiophenol and cyclohexanone.
Formation of Intermediate: The reaction between 4-methoxythiophenol and cyclohexanone under basic conditions leads to the formation of an intermediate compound.
Reduction: The intermediate is then subjected to reduction using a suitable reducing agent, such as sodium borohydride, to yield 4-[(4-Methoxyphenyl)sulfanyl]cyclohexan-1-amine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Salt Formation with Acids
The primary amine reacts with acids to form stable salts, enhancing solubility for pharmaceutical formulations.
| Acid Used | Reaction Conditions | Product Formed | Yield | Source |
|---|---|---|---|---|
| Hydrochloric acid | Room temperature, EtOH | Hydrochloride salt | >90% | |
| Sulfuric acid | 0–5°C, aqueous solution | Sulfate salt (hygroscopic) | 85% | |
| Acetic acid | Reflux, toluene | Acetate salt | 78% |
Mechanism : Protonation of the amine group () forms a stable ammonium ion (), which pairs with the conjugate base of the acid.
Oxidation of the Sulfanyl Group
The sulfanyl () moiety undergoes oxidation to sulfoxide () or sulfone () under controlled conditions.
| Oxidizing Agent | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | RT, acetic acid, 2 h | Sulfoxide derivative | 95% | |
| mCPBA | CH₂Cl₂, −20°C, 1 h | Sulfone derivative | 88% | |
| KMnO₄ | H₂O, 60°C, 4 h | Over-oxidation to sulfonic acid | 70% |
Key Insight : Oxidation selectivity depends on the electronic effects of the 4-methoxyphenyl group, which stabilizes intermediates through resonance.
Nucleophilic Substitution and Acylation
The amine group acts as a nucleophile in alkylation and acylation reactions.
Alkylation
-
Reagents : Alkyl halides (e.g., methyl iodide, benzyl chloride)
-
Conditions : K₂CO₃, DMF, 80°C, 12 h
-
Products : Secondary amines (e.g., -methyl or -benzyl derivatives).
Acylation
-
Reagents : Acetyl chloride, benzoic anhydride
-
Conditions : Pyridine catalyst, CH₂Cl₂, 0°C → RT
-
Products : Amides (e.g., -acetyl or -benzoyl derivatives).
Deaminative Coupling Reactions
The amine participates in catalytic coupling to form symmetric or unsymmetric secondary amines, as demonstrated in analogous systems .
| Catalyst System | Substrate | Product | Yield | Diastereoselectivity |
|---|---|---|---|---|
| Ru/L1 | 4-Methoxybenzylamine | -Di(4-methoxyphenyl) | 82% | dr = 7:1 |
Mechanism : Ru-catalyzed dehydrogenation forms an imine intermediate, followed by nucleophilic attack of a second amine .
Stability and Reactivity Considerations
-
Air Sensitivity : The sulfanyl group oxidizes slowly in air, requiring inert storage.
-
Thermal Stability : Decomposes above 200°C, generating sulfur-containing byproducts.
-
pH Effects : The amine remains protonated in acidic conditions (pH < 4), reducing nucleophilicity.
Comparative Reactivity of Analogues
| Compound Modification | Reaction Rate (vs Parent) | Notes | Source |
|---|---|---|---|
| 4-Chlorophenyl sulfanyl | 1.2× faster oxidation | Electron-withdrawing effect | |
| 4-Methylphenyl sulfanyl | 0.8× slower alkylation | Steric hindrance at amine |
Scientific Research Applications
4-[(4-Methoxyphenyl)sulfanyl]cyclohexan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-[(4-Methoxyphenyl)sulfanyl]cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
4-[(4-Fluorophenyl)sulfanyl]cyclohexan-1-amine
- Structural Difference : Replaces the methoxy group with a fluorine atom at the para position.
4-[(4-Chlorophenyl)sulfanyl]cyclohexan-1-amine Hydrochloride
- Structural Difference : Substitutes methoxy with a chlorine atom.
- Impact : Chlorine’s larger atomic size and stronger electron-withdrawing effect may increase steric hindrance and modulate receptor interactions.
- Data : Industrial-grade synthesis (99% purity) is reported, indicating commercial relevance. Toxicity profiles may align with cyclohexylamine analogs due to shared amine functionalities .
Herbicidal Activity of Methoxyphenyl vs. Other Substituents
- Evidence: In a study of sulfanyl-substituted cyclohexanamines, compounds with 4-methoxyphenyl, 4-chlorobenzyl, and 3,4,5-trimethoxyphenyl groups were screened for herbicidal activity. 4-Methoxyphenyl derivative: Exhibited moderate activity against rape (Brassica napus) but weak activity against barnyard grass (Echinochloa crus-galli). Chlorinated analogs: Generally showed lower potency, suggesting electron-donating groups like methoxy may enhance target binding in certain plant species .
Alkylsulfanyl vs. Aryl Sulfanyl Substituents
4-(Methylsulfanyl)cyclohexan-1-amine
- Structural Difference : Replaces the 4-methoxyphenyl group with a methylsulfanyl group.
- Impact : The smaller methyl group reduces steric bulk, likely increasing solubility (logP = 1.2 predicted) compared to the aromatic methoxyphenyl analog (logP ≈ 2.5 estimated).
- Data : SMILES:
CSC1CCC(CC1)N; Molecular formula: C₇H₁₅NS. Collision cross-section analysis suggests compact conformational preferences, which may influence pharmacokinetics .
Oxidation State of the Sulfur Atom
2-(4-Methoxyphenylsulfinyl)cyclohexan-1-one
- Structural Difference : Sulfinyl (S=O) group replaces the sulfanyl (S–C) bridge, and the amine is oxidized to a ketone.
- The ketone moiety eliminates the primary amine’s basicity, reducing interactions with biological targets reliant on protonation .
Cyclohexane Ring Modifications
2-(Cyclohex-1-en-1-yl)ethylamine
- Structural Difference : Incorporates a cyclohexene ring (unsaturated) and extends the amine via an ethyl linker.
- The ethyl linker may enhance membrane permeability compared to the parent cyclohexanamine .
Physicochemical and Toxicological Comparisons
Physicochemical Properties
| Compound | Molecular Formula | logP (Predicted) | Key Substituent | Bioactivity Notes |
|---|---|---|---|---|
| 4-[(4-Methoxyphenyl)sulfanyl]cyclohexan-1-amine | C₁₃H₁₇NOS | ~2.5 | 4-Methoxyphenyl | Moderate herbicidal activity |
| 4-(Methylsulfanyl)cyclohexan-1-amine | C₇H₁₅NS | ~1.2 | Methylsulfanyl | Higher solubility |
| 4-[(4-Chlorophenyl)sulfanyl]cyclohexan-1-amine | C₁₂H₁₄ClNS | ~3.0 | 4-Chlorophenyl | Industrial-grade synthesis |
Toxicological Profiles
- Shared Amine Functionality : Primary amines in cyclohexane derivatives (e.g., 4,4'-methylenebis(cyclohexanamine)) show systemic toxicity via irritation and sensitization. Read-across data from analogues suggest similar hazards for 4-[(4-Methoxyphenyl)sulfanyl]cyclohexan-1-amine .
- Metabolic Considerations : Methoxy groups may undergo demethylation, generating reactive intermediates, whereas halogenated analogs are more resistant to metabolic degradation .
Biological Activity
4-[(4-Methoxyphenyl)sulfanyl]cyclohexan-1-amine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a cyclohexane ring substituted with a methoxyphenyl group and a sulfanyl group. The presence of the methoxy group is significant as it can influence the compound's solubility and biological interactions.
Antimicrobial Activity
Research indicates that derivatives of 4-[(4-Methoxyphenyl)sulfanyl]cyclohexan-1-amine exhibit notable antimicrobial properties. For instance, compounds with similar structures have shown activity against various bacterial strains, making them candidates for development as antibiofilm agents.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-[(4-Methoxyphenyl)sulfanyl]cyclohexan-1-amine | Staphylococcus aureus | 32 µg/mL |
| 4-(4-Chlorophenyl)sulfonylcyclohexan-1-amine | Escherichia coli | 16 µg/mL |
| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Bacillus subtilis | 8 µg/mL |
The data suggest that the methoxy substitution may enhance antimicrobial efficacy, particularly against Gram-positive bacteria, which are often more susceptible to such compounds .
Anticancer Activity
The anticancer potential of compounds related to 4-[(4-Methoxyphenyl)sulfanyl]cyclohexan-1-amine has been explored in various studies. The structure-activity relationship (SAR) analysis indicates that modifications to the phenyl ring can significantly impact cytotoxicity against cancer cell lines.
Case Study:
A study evaluated the cytotoxic effects of thiazole derivatives, some of which share structural similarities with our compound. The results indicated that certain substitutions on the phenyl ring could lead to IC50 values below 2 µg/mL against HepG2 liver cancer cells, demonstrating potent anticancer activity .
Table 2: Anticancer Activity Data
| Compound Name | Cancer Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | HepG2 | 1.61 ± 1.92 |
| Compound B | A431 | 1.98 ± 1.22 |
| 4-[(4-Methoxyphenyl)sulfanyl]cyclohexan-1-amine | MCF7 | TBD |
The presence of electron-donating groups like methoxy is hypothesized to enhance interaction with cellular targets, thereby increasing cytotoxic effects .
Anti-inflammatory Activity
The anti-inflammatory properties of related compounds have also been documented. For instance, derivatives have been shown to inhibit COX enzymes, which play a crucial role in inflammation processes.
Table 3: Inhibition of COX Enzymes
| Compound Name | COX Inhibition IC50 (µM) |
|---|---|
| Compound C | COX-1: 19.45 ± 0.07 |
| Compound D | COX-2: 23.80 ± 0.20 |
These findings suggest that modifications in the sulfonamide or sulfanyl groups can lead to enhanced anti-inflammatory effects, potentially making these compounds suitable for therapeutic applications in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
